molecular formula C12H13F3N2O5S B2963619 4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid CAS No. 1008582-71-5

4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid

Cat. No.: B2963619
CAS No.: 1008582-71-5
M. Wt: 354.3
InChI Key: DKNVCRCWOLHANY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid is a useful research compound. Its molecular formula is C12H13F3N2O5S and its molecular weight is 354.3. The purity is usually 95%.
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Scientific Research Applications

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, including structures similar to 4-carbamoyl-2-[3-(trifluoromethyl)benzenesulfonamido]butanoic acid, play a critical role in biocatalysis. They can inhibit microbial growth at concentrations below desired yields, impacting the production of biorenewable chemicals. Strategies to increase microbial tolerance to these inhibitors involve modifications to cell membrane properties and metabolic processes, which can lead to improved industrial performance (Jarboe, Royce, & Liu, 2013).

Anticancer Potential of Carboxylic Acid Derivatives

Cinnamic acid derivatives, structurally related to this compound, have been researched for their anticancer potentials. These compounds, due to their chemical properties, have been explored for their ability to function as traditional and synthetic antitumor agents, highlighting the underutilized potential of such compounds in medicinal research (De, Baltas, & Bedos-Belval, 2011).

Biologically Active Compounds in Plants

Natural carboxylic acids, akin to this compound, exhibit a range of biological activities. These activities include antioxidant, antimicrobial, and cytotoxic effects, which vary according to the structural differences among the compounds. This understanding assists in correlating the structure of carboxylic acids with their bioactivity, offering insights into their potential uses in food safety and pharmaceuticals (Godlewska-Żyłkiewicz et al., 2020).

Reactive Extraction of Carboxylic Acids

The extraction of carboxylic acids from aqueous solutions using organic compounds and supercritical fluids has been reviewed, highlighting the efficiency of these methods in separating carboxylic acids like this compound. Supercritical CO2, in particular, offers an environmentally friendly option with higher yield and simplicity over traditional methods, pointing towards its potential in industrial applications (Djas & Henczka, 2018).

Properties

IUPAC Name

5-amino-5-oxo-2-[[3-(trifluoromethyl)phenyl]sulfonylamino]pentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N2O5S/c13-12(14,15)7-2-1-3-8(6-7)23(21,22)17-9(11(19)20)4-5-10(16)18/h1-3,6,9,17H,4-5H2,(H2,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKNVCRCWOLHANY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC(CCC(=O)N)C(=O)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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